molecular formula C36H44N4Pd B12497474 Palladium(II) octaethylporphine

Palladium(II) octaethylporphine

Cat. No.: B12497474
M. Wt: 639.2 g/mol
InChI Key: FVPOYVGWFFRIHG-UHFFFAOYSA-N
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Description

Significance of Metalloporphyrins in Fundamental and Applied Chemistry

Metalloporphyrins are vital in both fundamental and applied chemistry. catalysis.blog These compounds, often called "pigments of life," play crucial roles in essential biological processes. nih.gov For instance, chlorophyll (B73375) (a magnesium porphyrin) is central to photosynthesis, while hemoglobin (an iron porphyrin) is responsible for oxygen transport in the blood. nih.govvaia.comslideshare.net The ability of the central metal ion to engage in various chemical reactions, stabilized by the porphyrin ring, makes them effective catalysts in processes like oxidation and reduction. catalysis.blog

The extended π-electron systems and inherent stability of porphyrins also make them suitable for applications in advanced materials, including organic metals and molecular wires. nih.gov Their diverse electronic properties and structural versatility are key to their wide-ranging importance. catalysis.blog

Rationale for Research Focus on Palladium(II) Octaethylporphine Core Structure

The research focus on the this compound core structure is driven by its exceptional photophysical properties. PdOEP is known to be a potent triplet sensitizer (B1316253), meaning it can efficiently absorb light and transfer the energy to other molecules, leading to various photochemical reactions. frontierspecialtychemicals.com This property is central to its application in areas such as photon upconversion, where lower energy light is converted to higher energy light. frontierspecialtychemicals.com

Furthermore, the phosphorescence of PdOEP is highly sensitive to the presence of molecular oxygen. This quenching of phosphorescence by oxygen makes it an excellent candidate for developing optical oxygen sensors. frontierspecialtychemicals.comacs.org The stability of the palladium(II) ion within the porphyrin macrocycle contributes to the robustness of these sensors. researchgate.net The photophysical properties, including its absorption and emission characteristics, have been extensively studied at both room temperature and 77 K. frontierspecialtychemicals.com

Scope and Key Research Directions in this compound Science

The unique characteristics of this compound have opened up several key research avenues. A significant area of investigation is its use in optical oxygen sensing . frontierspecialtychemicals.comnih.gov Researchers are developing high-performance sensors by incorporating PdOEP into various materials, such as sol-gels and polymeric nanofibers. frontierspecialtychemicals.comacs.org These sensors have applications in diverse fields, from biomedical monitoring to industrial process control.

Another major research direction is its application in photocatalysis . rsc.orgresearchgate.net The ability of PdOEP to act as a photosensitizer allows it to drive chemical reactions using light. rsc.org This includes the oxidation of various organic substrates, such as sulfides to sulfoxides. rsc.orgcityu.edu.hk The robustness of the PdOEP catalyst, allowing for its recovery and reuse, makes it an attractive option for sustainable chemical synthesis. rsc.orgcityu.edu.hk

Furthermore, PdOEP is a key component in studies on triplet-triplet annihilation (TTA) upconversion . frontierspecialtychemicals.com This process, where the energy from two triplet-state molecules is combined to create a higher-energy excited singlet state, has potential applications in solar energy conversion and bioimaging. researchgate.netrsc.org Research in this area focuses on optimizing the efficiency of the upconversion process by pairing PdOEP with suitable acceptor molecules. frontierspecialtychemicals.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H44N4Pd

Molecular Weight

639.2 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;palladium(2+)

InChI

InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

FVPOYVGWFFRIHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pd+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Palladium Ii Octaethylporphine

Established Synthetic Pathways for Palladium(II) Octaethylporphine Complexation

The synthesis of this compound (Pd(OEP)) is a fundamental process in porphyrin chemistry. The most common and established method involves the direct metallation of the free-base 2,3,7,8,12,13,17,18-octaethylporphine (H₂OEP) with a suitable palladium(II) salt. sigmaaldrich.comfrontierspecialtychemicals.comporphychem.com This reaction is typically carried out in a high-boiling point solvent to facilitate the insertion of the palladium ion into the porphyrin core.

A general procedure involves refluxing the octaethylporphine ligand with a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in a solvent like N,N-dimethylformamide (DMF) or benzonitrile. nih.govresearchgate.net The choice of solvent and palladium source can influence the reaction time and yield. For instance, the use of bis(benzonitrile)palladium(II) chloride can also be an effective method for complexation. nih.gov The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic shift in the Soret and Q-bands upon metallation.

Reactants Palladium Source Solvent Conditions Product Reference
Octaethylporphine (H₂OEP)Palladium(II) chloride (PdCl₂)N,N-Dimethylformamide (DMF)RefluxThis compound (Pd(OEP)) nih.gov
Octaethylporphine (H₂OEP)Palladium(II) acetate (Pd(OAc)₂)BenzonitrileHeatThis compound (Pd(OEP)) researchgate.net
Dihydroxy-Sn(IV)-porphyrinBis(benzonitrile)palladium(II) chlorideN,N-Dimethylformamide (DMF)BoilingTetrameric Sn(IV)-porphyrin with PdCl₂ bridges nih.gov

Strategies for Peripheral (β-pyrrole) Modification of the Octaethylporphine Ligand

Modification at the β-pyrrolic positions of the octaethylporphine ligand offers a powerful tool to fine-tune the electronic properties of the resulting palladium complex. These positions are susceptible to various electrophilic substitution and cycloaddition reactions. mdpi.comresearchgate.net

One prominent strategy involves cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, which can transform the porphyrin into chlorins, bacteriochlorins, or isobacteriochlorins. mdpi.com For example, the conversion of an oxo-chlorin derived from octaethylporphyrin into an oxime, followed by treatment with phosphorus pentachloride (PCl₅) and boron trifluoride etherate (BF₃·Et₂O), can yield a 1,3-oxazinochlorin. mdpi.com

Furthermore, direct functionalization of the β-pyrrole carbons can be achieved by introducing various substituents like bromo, formyl, vinyl, ethynyl, nitro, and amino groups. researchgate.net These modifications significantly perturb the electronic structure of the porphyrin macrocycle. For instance, the partial reduction of octaethylporphine can yield octaethylchlorin and octaethyltetrahydroporphyrin, which exhibit different reactivities at their meso-positions due to the altered conjugation. Palladium(II)-catalyzed addition of pyrroles to alkynoates represents another direct method for creating β-alkenylpyrroles. researchgate.net

Modification Strategy Reagents Resulting Structure Reference
CycloadditionDiels-Alder or 1,3-dipolar cycloaddition reagentsChlorins, bacteriochlorins, isobacteriochlorins mdpi.com
Ring TransformationPCl₅, BF₃·Et₂O on an oxo-chlorin derived oxime1,3-Oxazinochlorin mdpi.com
Direct FunctionalizationVarious electrophilesβ-substituted porphyrins (bromo, formyl, etc.) researchgate.net
Catalytic AdditionPyrroles, alkynoates, Pd(II) catalystβ-Alkenylpyrroles researchgate.net

Approaches for Meso-Substituted Derivatization and Functionalization

The meso-positions of the octaethylporphine ring are also key sites for chemical modification, providing another avenue to modulate the properties of the Pd(OEP) complex. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing a wide range of functional groups at these positions. nih.govnih.gov

Palladium-catalyzed amination has been employed to link two porphyrin or boron dipyrrin (B1230570) (BDP) chromophores to the meso positions of a central zinc porphyrin ring via an amino group. nih.gov This creates molecular triads with strong absorption across the visible spectrum. The functionalization of Ni(II) β-octaethylporphyrin with amino, n-propylamino, and trifluoromethylacetylamino groups at the meso-positions has also been demonstrated. researchgate.net These substitutions create push-pull type electronic systems. The synthesis of meso-substituted porphyrin derivatives can also be achieved through palladium-catalyzed C-C coupling reactions, linking porphyrin units with conjugated linkers like alkyne and phenylacetylene (B144264). researchgate.net

Derivatization Approach Catalyst/Reagents Functional Group/Structure Introduced Reference
Palladium-Catalyzed AminationPalladium catalystAmino-linked porphyrin or BDP chromophores nih.gov
Insertion of Amino/Azino GroupsVarious amino and azino reagentsAmino, n-propylamino, trifluoromethylacetylamino, azino groups researchgate.net
Palladium-Catalyzed C-C CouplingPalladium catalyst, alkynesAlkyne and phenylacetylene linked porphyrin dimers/trimers researchgate.net
Mannich Type ReactionLa(OTf)₃Dihydro-1,3-oxazine ring nih.gov

Synthesis of Bridged and Polymeric this compound Systems

The construction of bridged and polymeric systems based on Pd(OEP) units leads to materials with unique photophysical and electronic properties. These extended structures are often synthesized through coordination chemistry or covalent bond formation.

Supramolecular metalloporphyrin polymers can be formed by binding the peripheral nitrogen atoms of tetrapyrrolic macrocycles to palladium(II) cations. nih.gov For example, the reaction of dihydroxy-Sn(IV)-5,15-diphenyl-10,20-di(4-pyridyl)porphyrin with bis(benzonitrile)palladium(II) chloride in DMF results in the formation of a cyclic tetrameric product where the porphyrin units are bridged by palladium chloride complexes. nih.gov

Dimeric octaethylporphyrin derivatives spaced with a p-phenylene group have also been synthesized, allowing for a comparative study of electronic properties with other spaced OEP dimers. elsevierpure.com Palladium-catalyzed copolymerization of ethylene (B1197577) and butadiene with bio-based alcohol-derived monomers can also lead to polar-functionalized polyethylenes, showcasing the versatility of palladium catalysis in polymer synthesis. nih.gov Although not directly forming a Pd(OEP) polymer, this highlights the role of palladium in creating complex polymeric structures.

System Type Synthetic Strategy Linker/Bridge Reference
Supramolecular PolymerCoordination of peripheral nitrogens to Pd(II)Palladium(II) cations nih.gov
Cyclic TetramerReaction of pyridyl-substituted porphyrin with PdCl₂(C₆H₅CN)₂PdCl₂ nih.gov
Dimeric PorphyrinNot specifiedp-Phenylene group elsevierpure.com
Functionalized PolymerPalladium-catalyzed copolymerizationEthylene/Butadiene with alcohol-derived monomers nih.gov

Coordination Chemistry and Structural Analysis of Palladium Ii Octaethylporphine Complexes

Metal-Ligand Coordination Sphere and Geometry in Palladium(II) Porphyrins

The central palladium(II) ion in octaethylporphine is bonded to the four nitrogen atoms of the porphyrin macrocycle. ontosight.ai As a d⁸ metal ion, Pd(II) in porphyrin complexes almost invariably adopts a square planar geometry. quora.com This coordination results in a planar, aromatic macrocycle with eight ethyl groups situated on its periphery. ontosight.ai

Table 1: Representative Pd-N Bond Lengths in Various Palladium(II) Complexes

ComplexPd-N Bond Length (Å)Reference
[Pd(DMEAImiPr)Cl2]2.013(2) and 2.076(2) researchgate.net
cis-bis(L-prolinato)palladium(II)2.0105 mdpi.com
trans-bis-(2-benzylprolinato)palladium(II)2.024 and 2.037 mdpi.com
cis-bis-(L-pipecolinato)palladium(II)~2.01 - 2.03 mdpi.com

Spectroscopic and Diffraction Techniques for Structural Elucidation

The structure of Palladium(II) octaethylporphine is definitively characterized using a combination of spectroscopic and diffraction methods.

X-ray Crystallography: This technique provides a precise three-dimensional map of atomic positions within a crystal. wikipedia.orgnih.gov For palladium porphyrins and related complexes, X-ray diffraction analysis determines the exact Pd-N bond lengths, bond angles, and the planarity of the porphyrin macrocycle, confirming the square-planar coordination geometry around the palladium center. researchgate.netmdpi.comorientjchem.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure in solution. In ¹H NMR spectra of this compound, distinct signals for the meso-protons, and the CH₂ and CH₃ protons of the ethyl groups are observed. researchgate.net The chemical shifts provide information about the electronic environment and symmetry of the molecule. nih.gov For instance, the strong shielding of a methyl group engineered to be near the palladium center in a modified porphyrin (with a ¹H chemical shift of -2.00 ppm) indicates a strong ring current, confirming the macrocycle's aromaticity. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is characterized by two main features typical of metalloporphyrins: an intense Soret band (or B band) in the near-UV region and weaker Q-bands in the visible region. porphychem.comresearchgate.net For this compound, the Soret band appears around 393-406 nm, with Q-bands observed at approximately 501 nm and 533 nm. researchgate.netsigmaaldrich.commdpi.com These absorptions arise from π-π* transitions within the porphyrin macrocycle. acs.org The compound also exhibits phosphorescence, with a reported lifetime of 1.90 ms (B15284909) in an n-octane matrix at 77 K. researchgate.net

Table 2: Spectroscopic Data for this compound (PdOEP)

TechniqueObserved FeatureWavelength/ShiftReference
UV-Vis (Soret Band)λmax~393-406 nm researchgate.netsigmaaldrich.commdpi.com
UV-Vis (Q-Bands)λmax~501 nm, ~533 nm researchgate.net
PhosphorescenceLifetime (77 K)1.90 ± 0.04 ms researchgate.net

Stability and Lability of the Palladium(II) Coordination Center

The palladium(II) coordination center in octaethylporphine is notably stable. researchgate.net Porphyrin complexes with Pd(II) are generally resistant to demetalation, a process where the central metal ion is lost from the macrocycle. uba.ar The high stability is a hallmark of square-planar d⁸ metal complexes within the sterically protective and electronically favorable porphyrin ligand. nih.gov

Compared to analogous d⁸ platinum(II) complexes, which are known for their kinetic inertness, Pd(II) complexes are generally more labile, meaning they undergo ligand exchange reactions more rapidly. acs.orgnih.govconicet.gov.ar However, within the constrained tetradentate porphyrin macrocycle, the lability of the primary Pd-N bonds is significantly reduced. The stability of the complex is such that it can be used as a robust catalyst in various chemical reactions, including carbon-carbon bond formation, without significant degradation or loss of the palladium ion. ontosight.aiorganic-chemistry.org Studies on the stability of porphyrin palladium(II) complexes in highly acidic media have been conducted to determine the limits of their coordination center stability. researchgate.net Porphyrins adsorbed on a surface have been found to be less prone to losing their metal center compared to molecules in solution, as the hydrophobic porphyrin layers can hinder the access of protons required for demetalation. uba.ar

Advanced Spectroscopic Investigations of Palladium Ii Octaethylporphine

Electronic Absorption and Emission Spectroscopy Principles

The electronic absorption spectrum of Palladium(II) octaethylporphine (Pd(OEP)) is characterized by two main features typical of metalloporphyrins: the Soret band and the Q-bands. scite.aijhuapl.edu The Soret band is an intense absorption peak observed in the near-UV region, while the weaker Q-bands appear in the visible region. scite.aijhuapl.edutudelft.nl For instance, in solution, Pd(OEP) exhibits a strong Soret band around 394 nm, with Q-bands located at approximately 513 nm and 546 nm. scite.ai These bands arise from π-π* electronic transitions within the porphyrin macrocycle. nih.govacs.org

In addition to absorption, Pd(OEP) displays prominent phosphorescence, which is radiative decay from the first excited triplet state (T1) to the singlet ground state (S0). scite.ai This emission is a key characteristic of palladium porphyrins due to the heavy atom effect of the central palladium ion, which promotes intersystem crossing from the excited singlet state (S1) to the triplet state. researchgate.net The phosphorescence emission of Pd(OEP) is typically observed in the red region of the spectrum, with a prominent peak at around 667 nm. scite.ai The triplet state lifetime of PdOEP has been reported to be approximately 1.90 ms (B15284909) at 77 K in an n-octane Shpolskii matrix. nih.govresearchgate.net

Spectroscopic FeatureWavelength/EnergyReference
Soret Band~394 nm scite.ai
Q-Bands~513 nm, ~546 nm scite.ai
Phosphorescence Emission~667 nm scite.ai
Triplet State Lifetime (77K)1.90 ± 0.04 ms nih.govresearchgate.net
T1/S0 Origin Energy (77K)15162 cm⁻¹ nih.govresearchgate.net

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopic techniques are crucial for understanding the dynamics of the excited states of Pd(OEP). oxinst.com These methods, such as transient absorption and time-resolved luminescence, provide insights into the formation, decay, and interconversion of excited singlet and triplet states. researchgate.netoxinst.com

Transient absorption spectroscopy allows for the monitoring of excited state populations on timescales ranging from femtoseconds to microseconds. researchgate.netrsc.org Upon photoexcitation of Pd(OEP), for example with a 400 nm laser pulse, porphyrin singlet states are initially populated. researchgate.net The transient absorption spectrum at this early stage is characterized by the bleaching of the ground state Q-bands (around 500-550 nm) and stimulated emission from the S1 state. researchgate.net Subsequently, these singlet excitons undergo rapid intersystem crossing to form the longer-lived triplet states. researchgate.net The triplet state of Pd(OEP) has a high quantum yield, approaching unity, and a lifetime that can extend into the microsecond range. nih.govduke.edu

Time-resolved luminescence studies, particularly of the phosphorescence decay, provide direct information about the triplet state lifetime and its quenching by other molecules, such as oxygen. frontierspecialtychemicals.com The long phosphorescence lifetime of Pd(OEP) makes it a sensitive probe for oxygen concentration. frontierspecialtychemicals.com

TechniqueObservationTimescaleReference
Transient AbsorptionS1 → Tn absorption, T1 → Tn absorption, ground state bleachingfs to µs researchgate.net
Time-Resolved LuminescencePhosphorescence decayµs to ms frontierspecialtychemicals.com
Intersystem Crossing (S1 → T1)Fast, efficient processps nih.govduke.edu
Triplet State Lifetime5 to 50 µs nih.govduke.edu

Vibrational Spectroscopy Applications in Elucidating Molecular Structure and Interactions

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the molecular structure of Pd(OEP) and its interactions with the surrounding environment. acs.orgrsc.org The IR spectrum of a molecule provides a fingerprint based on the vibrational modes of its constituent atoms and functional groups. biointerfaceresearch.com

Magnetic Resonance Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and electronic characterization of diamagnetic molecules like Pd(OEP) in solution. nih.gov Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy) provide a wealth of information. nih.govhuji.ac.il

¹H NMR spectra can confirm the identity and purity of the compound by revealing the chemical shifts and coupling patterns of the protons on the porphyrin ring and the ethyl substituents. For related palladium complexes, NMR has been used to study their solution structure and dynamics. rsc.org

NOESY experiments are particularly useful for determining the spatial proximity of protons, which aids in the three-dimensional structural elucidation of the molecule. huji.ac.il Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space. huji.ac.il EXSY, which is experimentally identical to NOESY, is used to study chemical exchange processes, such as conformational changes or ligand exchange, by detecting cross-peaks between exchanging sites. huji.ac.il These advanced NMR techniques provide a comprehensive picture of the structure and behavior of Pd(OEP) in the solution state. researchgate.net

TechniqueInformation ObtainedReference
¹H NMRChemical environment of protons, structural confirmation biointerfaceresearch.com
¹³C NMRCarbon framework of the molecule researchgate.net
NOESYThrough-space proton-proton proximities, 3D structure huji.ac.il
EXSYChemical exchange rates and pathways huji.ac.il

Theoretical and Computational Chemistry Studies on Palladium Ii Octaethylporphine

Quantum Chemical Approaches for Electronic Structure Determination

Theoretical and computational chemistry provides powerful tools to elucidate the intricate electronic structure of Palladium(II) octaethylporphine (PdOEP). Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are prominent quantum chemical methods employed for this purpose. rsc.orgnih.gov

DFT calculations have been instrumental in understanding the ground-state electronic properties of porphyrin-based systems. vcu.eduresearchgate.net By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT provides insights into molecular orbital energies, charge distribution, and geometric parameters. vcu.edunih.gov For instance, DFT studies on similar porphyrin complexes have been used to analyze the nature of metal-ligand bonding and the influence of substituents on the electronic landscape of the macrocycle. nih.gov Functionals like B3LYP and PBE are commonly used in these calculations, providing a balance between computational cost and accuracy. nih.govtuni.fi

To investigate the excited-state properties, which are crucial for understanding the photophysical behavior of PdOEP, TD-DFT is the method of choice. rsc.orgnih.gov TD-DFT allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. nih.gov These calculations help in assigning the characteristic absorption bands observed in the experimental electronic spectra of porphyrins, such as the intense Soret band and the weaker Q-bands. tuni.fi For example, TD-DFT calculations on porphine-fullerene complexes have successfully predicted the formation of excited charge-transfer states. nih.govtuni.fi The accuracy of TD-DFT results can be influenced by the choice of functional and basis set. rsc.org

The table below summarizes key computational parameters often employed in DFT and TD-DFT studies of porphyrin systems.

Parameter Typical Values/Methods Purpose
Functional B3LYP, PBE, ωB97XDApproximates the exchange-correlation energy in DFT.
Basis Set 6-31G(d), SVP, LANL2DZDescribes the atomic orbitals used to construct molecular orbitals.
Solvation Model PCM, SMDAccounts for the effect of a solvent on the electronic structure.
Symmetry D4h (planar), C4v (domed)Exploits molecular symmetry to reduce computational cost. nih.gov

Modeling of Excited States and Photophysical Pathways

Computational modeling plays a pivotal role in understanding the complex photophysical pathways of PdOEP, particularly its excited-state dynamics. These models help to elucidate processes like intersystem crossing (ISC) and energy transfer, which are fundamental to the compound's applications in areas like photosensitization and photocatalysis. researchgate.net

Upon photoexcitation, PdOEP transitions from its singlet ground state (S₀) to an excited singlet state (S₁ or higher). Due to the presence of the heavy palladium atom, spin-orbit coupling is enhanced, facilitating a rapid and efficient intersystem crossing to the triplet manifold (T₁). osti.gov Computational studies, often employing TD-DFT and other advanced methods, can model the potential energy surfaces of the singlet and triplet states. researchgate.netosti.gov These calculations help to identify the crossing points between these surfaces and estimate the rate of ISC. For PdOEP and related platinum porphyrins, ISC is a very fast process, occurring on the picosecond timescale. duke.edu

The energy gap between the singlet and triplet states (ΔE(S₁-T₁)) is a critical parameter that governs the efficiency of ISC. Non-planar distortions of the porphyrin macrocycle can influence this energy gap. researchgate.net Computational models can simulate these distortions and predict their effect on the photophysical properties. For instance, sterically hindered porphyrins with non-planar macrocycles have been shown to exhibit a bathochromic shift in their absorption and phosphorescence spectra, along with an increased efficiency of the S₀ → T₁ transition. researchgate.net

The table below presents a simplified overview of the key photophysical pathways in PdOEP.

Process Description Typical Timescale
Absorption (S₀ → S₁) Excitation of the molecule by light.Femtoseconds
Internal Conversion (Sₙ → S₁) Non-radiative decay to the lowest excited singlet state.Femtoseconds to picoseconds
Intersystem Crossing (S₁ → T₁) Spin-forbidden transition from the singlet to the triplet state. researchgate.netPicoseconds duke.edu
Phosphorescence (T₁ → S₀) Radiative decay from the triplet state to the ground state.Microseconds to milliseconds
Non-radiative decay (T₁ → S₀) Deactivation of the triplet state without light emission.Varies
Energy Transfer Transfer of the triplet state energy to another molecule.Varies

Simulation of Interfacial Charge Transfer Processes in Heterostructures

The integration of PdOEP into heterostructures, such as with two-dimensional materials like tungsten disulfide (WS₂), opens up possibilities for novel optoelectronic applications. Computational simulations are essential for understanding and predicting the interfacial charge transfer processes that govern the performance of these hybrid systems.

When PdOEP is interfaced with a material like WS₂, a type-II heterojunction can be formed. researchgate.net In this type of alignment, the conduction and valence band edges of the two materials are staggered, creating a driving force for charge separation upon photoexcitation. researchgate.net DFT calculations are employed to determine the band alignment at the PdOEP@WS₂ interface. These calculations can predict the direction of electron and hole transfer. For instance, upon excitation of the heterostructure, electrons may transfer from the excited PdOEP to the conduction band of WS₂, while holes move in the opposite direction. researchgate.net

Simulations can model the dynamics of this charge transfer process. Time-dependent methods can track the movement of charge carriers across the interface, providing insights into the timescale and efficiency of charge separation. researchgate.net Factors such as the interlayer distance, relative orientation of the molecules, and the presence of defects can significantly influence the charge transfer characteristics. researchgate.net Computational screening can help in optimizing these parameters to enhance the performance of devices based on these heterostructures.

The table below outlines the key steps involved in interfacial charge transfer in a model PdOEP@WS₂ heterostructure.

Step Description Computational Insight
Photoexcitation Light absorption by either PdOEP or WS₂.TD-DFT calculates the excited states of the individual components.
Electron Transfer Movement of an electron from the donor to the acceptor.DFT determines the driving force (energy level alignment). researchgate.net
Hole Transfer Movement of a hole in the opposite direction of the electron.DFT models the pathway for hole migration. researchgate.net
Charge Separation Spatial separation of the electron and hole across the interface.Simulations can estimate the charge separation efficiency.
Charge Recombination Electron and hole recombine, often non-radiatively.Calculations can predict the rate of recombination, a key loss mechanism.

Computational Analysis of Reaction Mechanisms and Catalytic Intermediates

Computational chemistry offers a powerful lens to investigate the intricate mechanisms of reactions catalyzed by this compound and to characterize the transient intermediates that are often difficult to observe experimentally. pitt.edu DFT calculations are a cornerstone of these studies, enabling the mapping of reaction pathways and the determination of activation barriers. nih.gov

For catalytic cycles involving PdOEP, computational models can elucidate the elementary steps, such as substrate binding, oxidative addition, migratory insertion, and reductive elimination. nih.gov By calculating the free energy profile of the entire reaction, researchers can identify the rate-determining step and understand how the catalyst facilitates the transformation. pitt.edu For example, in C-H activation reactions, theoretical studies can distinguish between different possible mechanisms, such as concerted metalation-deprotonation or oxidative addition. nih.gov

The geometry and electronic structure of catalytic intermediates can be precisely modeled. This allows for the rationalization of observed selectivity and reactivity. For instance, the steric and electronic effects of the porphyrin ligand on the palladium center can be analyzed to understand how they influence the outcome of a reaction. nih.gov These computational insights are invaluable for the rational design of more efficient and selective catalysts. mdpi.com

The table below provides a hypothetical example of a catalytic cycle involving a PdOEP catalyst and the corresponding computational analysis.

Catalytic Step Description Computational Analysis
Substrate Coordination Reactant molecules bind to the palladium center.Calculation of binding energies and geometries of the catalyst-substrate complex.
Oxidative Addition The palladium center is oxidized, and the substrate is added.Determination of the transition state structure and activation energy for this step. nih.gov
Migratory Insertion A ligand inserts into a metal-substrate bond.Modeling the reaction pathway and calculating the energy barrier for insertion.
Reductive Elimination The product is formed, and the catalyst is regenerated.Calculation of the transition state and the thermodynamics of the final step.
Catalyst Regeneration The catalyst returns to its initial state to begin a new cycle.Confirmation that the catalytic cycle is closed and energetically feasible.

Prediction of Supramolecular Interactions and Assembly Formation

The ability of this compound to form ordered supramolecular assemblies is crucial for many of its applications in materials science and nanotechnology. Computational methods provide a powerful means to predict and understand the non-covalent interactions that drive the formation of these complex structures. nih.gov

The self-assembly of PdOEP molecules is primarily governed by a combination of π-π stacking interactions between the porphyrin macrocycles and van der Waals forces. nih.gov Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited to model the behavior of large numbers of molecules and predict their preferred packing arrangements. mdpi.com These simulations can reveal how factors such as solvent, temperature, and concentration influence the morphology of the resulting aggregates, which can range from dimers and oligomers to larger nanostructures. nih.gov

Quantum mechanical calculations, particularly DFT with dispersion corrections, can provide a more accurate description of the non-covalent interactions, such as CH-π and π-π interactions, that stabilize these assemblies. nih.gov These calculations can be used to determine the binding energies of different dimer configurations and to understand the role of specific intermolecular contacts. nih.gov By combining MM/MD simulations with high-level quantum chemical calculations, a comprehensive picture of the self-assembly process can be obtained, from the initial molecular recognition events to the final thermodynamic and kinetic control of the aggregate structure. nih.gov This predictive capability is essential for the rational design of new functional materials based on the self-assembly of PdOEP. nih.gov

The table below summarizes the key non-covalent interactions involved in the supramolecular assembly of PdOEP and the computational methods used to study them.

Interaction Type Description Computational Method
π-π Stacking Attractive interaction between the aromatic systems of two porphyrin rings. nih.govDFT with dispersion corrections (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT).
Van der Waals Forces Weak, non-specific attractive forces between molecules.Molecular Mechanics (MM) force fields, DFT with dispersion corrections.
CH-π Interactions Interaction between a C-H bond and the π-system of the porphyrin. nih.govHigh-level ab initio methods (e.g., CCSD(T)), DFT with appropriate functionals.
Solvent Effects The influence of the surrounding medium on the stability of the assembly.Implicit and explicit solvation models in MM/MD and quantum chemical calculations.

Photophysical Processes and Energy Transfer Dynamics in Palladium Ii Octaethylporphine Systems

Triplet State Formation and Deactivation Mechanisms

Upon absorption of light, PdOEP is excited from its ground state (S₀) to a singlet excited state (S₁). Due to the presence of the heavy palladium atom, it undergoes rapid intersystem crossing (ISC) to a long-lived triplet excited state (T₁). tudelft.nlnih.govduke.edu The triplet state is the key intermediate in many of the photophysical processes involving PdOEP.

The deactivation of the T₁ state can occur through several pathways:

Phosphorescence: The radiative decay from the triplet state back to the ground state results in the emission of light, known as phosphorescence. researchgate.netnih.gov PdOEP exhibits strong room-temperature phosphorescence, which is a key characteristic for its use in applications like oxygen sensing, as the phosphorescence is efficiently quenched by molecular oxygen. nih.gov

Non-Radiative Decay: The triplet state can also deactivate through non-radiative pathways, where the excess energy is dissipated as heat. This process can be influenced by the molecular environment and the presence of quenchers. nih.gov In some palladium complexes, the population of non-radiative metal-centered states can lead to the absence of emission from non-aggregated species. nih.gov

The radiative (kᵣ) and non-radiative (kₙᵣ) decay rate constants are crucial parameters in determining the phosphorescence quantum yield and lifetime. For a related compound, PdTSPP⁴⁻, the radiative rate constant was found to be 45 s⁻¹, and this value was unaffected by dimerization. researchgate.net

Table 1: Photophysical Properties of Palladium(II) Octaethylporphine

PropertyValueConditionsReference
Phosphorescence Emission Maximum~660-670 nmRoom Temperature researchgate.net
Triplet State Lifetime (τₜ)5-50 µsDeaerated solutions nih.govduke.edu
Triplet Extinction Coefficient67,000 M⁻¹ cm⁻¹at 430 nm acs.org

Note: The specific values for phosphorescence quantum yield and lifetime can vary depending on the solvent, temperature, and presence of quenchers.

Intersystem Crossing Efficiency and Heavy Atom Effects

The efficiency of intersystem crossing (Φ_ISC), the process of transitioning from the S₁ to the T₁ state, is a critical factor in the performance of PdOEP as a triplet sensitizer (B1316253). The presence of the palladium atom, a heavy atom, significantly enhances the rate of ISC due to increased spin-orbit coupling. nih.govrsc.org This "heavy atom effect" promotes the otherwise spin-forbidden transition between singlet and triplet states. nih.govrsc.org

Studies on similar metalloporphyrins have shown that the introduction of a heavy atom generally facilitates intersystem crossing and improves the quantum yield of triplet state formation. researchgate.netnih.gov For instance, the ISC rates in porphyrins can be significantly enhanced by the substitution of heavy atoms. acs.org In many highly conjugated (porphinato)palladium(II) systems, the quantum yield for triplet state formation approaches unity, meaning that nearly every absorbed photon results in the formation of a triplet state. nih.govduke.edu This high ISC efficiency is a primary reason for PdOEP's effectiveness as a triplet sensitizer in various photochemical applications. tudelft.nl

Triplet-Triplet Annihilation (TTA) Mechanisms and Kinetics

Triplet-triplet annihilation (TTA) is a bimolecular process where two molecules in their triplet excited states interact. acs.orgosti.gov This interaction can lead to the formation of one molecule in an excited singlet state and the other in its ground state. osti.gov TTA is a diffusion-controlled process in solution, requiring the two triplet molecules to be within the range for Dexter-type energy transfer. acs.org

There are two main types of TTA:

Homomolecular TTA: This occurs when two identical molecules, both in their triplet state, annihilate. In the context of PdOEP, this would involve two excited PdOEP molecules. osti.gov

Heteromolecular TTA: This involves the annihilation of a triplet sensitizer (like PdOEP) and a triplet acceptor/annihilator molecule. osti.gov

The kinetics of TTA are typically second-order, and the rate constant (k_TTA) is a key parameter. For PdOEP, the homomolecular TTA rate constant has been determined to be 1.1 x 10¹⁰ M⁻¹s⁻¹. osti.gov

Table 2: Triplet-Triplet Annihilation Rate Constants

SystemTTA Rate Constant (k_TTA) (M⁻¹s⁻¹)NotesReference
Homomolecular (PdOEP)1.1 x 10¹⁰In solution osti.gov
Heteromolecular (Perylene annihilator)9.66 x 10⁹In THF acs.org

The efficiency of TTA is crucial for applications like photon upconversion, as it is the process that generates the higher-energy singlet state from two lower-energy triplet states. acs.org

Photon Upconversion Principles and Sensitization Strategies

Photon upconversion via triplet-triplet annihilation (TTA-UC) is a process that converts two low-energy photons into one higher-energy photon. rsc.orgrsc.org This process relies on a sensitizer-annihilator pair. rsc.org PdOEP is a commonly used triplet sensitizer in these systems. frontierspecialtychemicals.comnih.govrsc.org

The general mechanism for TTA-UC is as follows:

The sensitizer (e.g., PdOEP) absorbs a low-energy photon and, through efficient intersystem crossing, forms a triplet state. tudelft.nl

The triplet energy is transferred from the sensitizer to an acceptor/annihilator molecule (e.g., 9,10-diphenylanthracene, DPA) via triplet-triplet energy transfer (TTET). nih.govtudelft.nl

Two annihilator molecules in their triplet states undergo TTA, resulting in one annihilator molecule in an excited singlet state and the other in the ground state. rsc.org

The excited singlet annihilator molecule then decays back to its ground state, emitting a higher-energy photon (upconverted fluorescence). tudelft.nl

A novel strategy to enhance the anti-Stokes shift in upconversion involves cascading one-photon hot-band absorption and TTA-UC using PdOEP. rsc.org This approach utilizes the absorption of a hot vibrational energy level in PdOEP to achieve upconversion with low-power excitation. rsc.org The efficiency of TTA-UC can be very high, with some systems demonstrating significant upconversion quantum yields. rsc.org The choice of both the sensitizer and annihilator is critical for optimizing the upconversion process. rsc.org

Photoinduced Electron and Energy Transfer Processes

In addition to its role in TTA-UC, PdOEP can participate in other photoinduced electron and energy transfer processes. The primary mechanisms governing these transfers are the Dexter and Förster mechanisms.

Dexter Energy Transfer: This is a short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor molecules. acs.org Triplet-triplet energy transfer (TTET) in TTA-UC systems, where energy is transferred from the triplet PdOEP to the annihilator, typically occurs via the Dexter mechanism. acs.org

Förster Resonance Energy Transfer (FRET): This is a long-range, dipole-dipole coupling mechanism that does not require physical contact between the donor and acceptor. It is generally not the dominant mechanism for triplet-triplet energy transfer but can play a role in other deactivation pathways.

In systems where PdOEP is paired with a suitable acceptor, photoinduced electron transfer can also occur. For example, in dyads consisting of a porphyrin and a platinum complex, excitation can lead to rapid electron transfer. nih.gov The efficiency of these processes is governed by factors such as the distance between the donor and acceptor, their relative orientations, and the driving force for the reaction, as described by Marcus theory. nih.gov The formation of non-covalently bound complexes can also facilitate these transfer processes, as seen in the interaction between PdOEP and fullerenes, where a supramolecular heavy atom effect enhances phosphorescence through spin-orbit coupling. nih.gov

Catalytic Reaction Mechanisms Employing Palladium Ii Octaethylporphine

Role of Palladium(II) Porphyrins as Catalytic Centers

Palladium(II) porphyrins, including Palladium(II) octaethylporphine, are a fascinating class of catalysts that bridge the gap between homogeneous and heterogeneous catalysis. Their catalytic prowess stems from the unique properties of the porphyrin macrocycle and the central palladium ion. Porphyrins are robust, highly conjugated macrocyclic compounds that act as "tetradentate" ligands, firmly holding the palladium ion in a square planar geometry. nih.gov This stable coordination environment is crucial for catalytic activity, preventing the metal from leaching or agglomerating, which is a common issue with other catalyst systems. researchgate.net

The porphyrin ligand is not merely a spectator; its electronic properties can be fine-tuned by introducing different substituents on its periphery. This modification allows for the modulation of the reactivity and selectivity of the palladium center. researchgate.net Metalloporphyrins, in general, are recognized for their effectiveness in a wide array of organic transformations, a versatility attributed to the broad selection of metal ions that can be complexed with porphyrins. researchgate.net In the context of palladium, these complexes have proven to be efficient catalysts for various reactions, including important carbon-carbon bond-forming cross-coupling reactions. researchgate.netuoc.gr Their operational simplicity, the relative ease of synthesis for both the porphyrin ligands and their palladium complexes, and their potential for recyclability make them an attractive option for developing more sustainable and eco-friendly catalytic processes. researchgate.net

Oxidative Catalysis and Redox Cycling Mechanisms (e.g., Pd(II)/Pd(0) Redox Potentials)

The catalytic activity of palladium compounds is often centered around the ability of the palladium center to cycle between different oxidation states, most commonly Pd(II) and Pd(0), but also Pd(IV). snnu.edu.cnpitt.edu In oxidative catalysis, a Pd(II) species initiates the reaction, is reduced to Pd(0) during the product-forming step, and must then be re-oxidized to Pd(II) to restart the catalytic cycle. nih.gov

The general mechanism for Pd(II)-catalyzed oxidation is distinct from Pd(0)-initiated cycles. nih.gov It typically begins with the Pd(II) center acting as a Lewis acid to activate a substrate. nih.gov This is often followed by nucleophilic attack or a dehydrogenation step, leading to the formation of a Pd-hydride species which can then reductively eliminate to produce the final product and a Pd(0) species. nih.gov The critical challenge in these cycles is the efficient re-oxidation of Pd(0) back to the active Pd(II) state, for which molecular oxygen is often a desirable, albeit sometimes sluggish, terminal oxidant. nih.govdiva-portal.org

The redox potential of the Pd(II)/Pd(0) couple is a key parameter governing the facility of this redox cycling. This potential is not fixed; it is significantly influenced by the ligand environment. researchgate.net The porphyrin macrocycle, as a ligand, plays a crucial role in modulating these redox properties. Studies on porphyrin palladium(II) complexes have shown that stable π-cation radicals can be formed upon oxidation, indicating that the porphyrin ligand can actively participate in the redox chemistry of the complex. researchgate.net The electron transfer process can involve the macrocyclic aromatic system itself. researchgate.net

Table 1: General Palladium Catalytic Cycles

Catalytic Cycle Initial Palladium State Key Mechanistic Steps Final Palladium State (before regeneration)
Pd(0)/Pd(II) Cycle Pd(0) Oxidative Addition, Transmetalation, Reductive Elimination Pd(0)
Pd(II)/Pd(IV) Cycle Pd(II) C-H Activation, Oxidation, Reductive Elimination Pd(II)

| Pd(II)/Pd(0) Cycle | Pd(II) | C-H Cleavage, Transmetalation/Insertion, Reductive Elimination | Pd(0) |

This table provides a generalized overview of common palladium catalytic cycles. The specific pathway depends on the reactants, ligands, and reaction conditions. snnu.edu.cnpitt.edunih.gov

C-H Activation and Functionalization Pathways

Palladium-catalyzed C-H activation has emerged as a powerful strategy for streamlining the synthesis of complex organic molecules by directly converting inert C-H bonds into new functionalities, such as C-C, C-O, or C-N bonds. nih.govresearchgate.net this compound and related palladium porphyrins can participate in such transformations. The functionalization of the porphyrin core itself via palladium-catalyzed C-H activation has been demonstrated, for instance, in the arylation of the porphyrin periphery. mdpi.com

The general mechanism for ligand-directed C-H activation often involves a Pd(II) center. nih.gov The reaction typically proceeds through a cyclopalladated intermediate, where a directing group on the substrate coordinates to the palladium, positioning it to activate a specific C-H bond. nih.govnih.gov This intermediate can then undergo functionalization through two primary manifolds: a Pd(II)/Pd(0) pathway or a Pd(II)/Pd(IV) pathway. snnu.edu.cnnih.gov

In the Pd(II)/Pd(0) pathway , the cyclopalladated Pd(II) intermediate reacts with a coupling partner (e.g., via transmetalation or migratory insertion) and then undergoes reductive elimination to release the functionalized product and a Pd(0) species. An external oxidant is then required to regenerate the active Pd(II) catalyst. snnu.edu.cnnih.gov

In the Pd(II)/Pd(IV) pathway , the cyclopalladated Pd(II) intermediate is first oxidized to a high-valent Pd(IV) species. This is followed by C-X bond-forming reductive elimination (where X is the new functional group) to yield the product and regenerate the Pd(II) catalyst. nih.govnih.gov

An example of a C-H activation pathway is the proposed mechanism for the (ethoxycarbonyl)difluoromethylthiolation of 2-phenylpyridine. A Pd(II) catalyst first forms a palladacycle intermediate with the substrate. This intermediate then undergoes oxidative addition with the reagent to form a Pd(IV) species, which subsequently reductively eliminates the desired product and regenerates the Pd(II) catalyst. nih.gov

Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uoc.grwikipedia.orgnobelprize.org Palladium(II) porphyrin complexes, including derivatives of this compound, have been successfully employed as catalysts in several of these key transformations. researchgate.netuoc.gr

The general mechanism for most palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, follows a common catalytic cycle that starts with a Pd(0) active species. nobelprize.orgfiveable.meyoutube.com Although the catalyst precursor is often a stable Pd(II) complex like this compound, it is typically reduced in situ to Pd(0) to enter the catalytic cycle. youtube.com

The canonical Pd(0)/Pd(II) catalytic cycle involves three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate (R-Pd-X). nobelprize.orgyoutube.com

Transmetalation : In reactions like the Suzuki or Negishi coupling, the R group is transferred from an organometallic reagent (e.g., organoboron or organozinc) to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R-Pd-R'). nobelprize.orglibretexts.org In the Heck reaction, this step is replaced by the migratory insertion of an alkene into the R-Pd bond. fiveable.me

Reductive Elimination : The two organic fragments (R and R') on the palladium center are coupled together and eliminated from the metal, forming the desired product (R-R') and regenerating the catalytically active Pd(0) species. nobelprize.orgyoutube.com

Palladium(II) porphyrins have been shown to be effective pre-catalysts for these reactions. For example, a water-soluble palladium porphyrin complex served as an efficient precursor for the Suzuki-Miyaura reaction of aryl bromides with phenylboronic acid. uoc.gr Similarly, various palladium(II)-porphyrin complexes have catalyzed the Mizoroki-Heck coupling of aryl bromides with alkyl acrylates. researchgate.net

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Key Step after Oxidative Addition
Suzuki Coupling Organohalide + Organoboron compound Transmetalation
Heck Reaction Organohalide + Alkene Migratory Insertion
Negishi Coupling Organohalide + Organozinc compound Transmetalation
Stille Coupling Organohalide + Organotin compound Transmetalation

| Sonogashira Coupling | Organohalide + Terminal alkyne | Transmetalation (with Cu co-catalyst) |

This table summarizes several key cross-coupling reactions where palladium complexes act as catalysts. wikipedia.orgfiveable.melibretexts.org

Mechanistic Studies of Catalyst Deactivation and Reactivation

For heterogeneous palladium(II) catalysts used in transformations like the cycloisomerization of acetylenic acids, a primary cause of deactivation is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles or aggregates. nih.govnih.govresearchgate.netkaust.edu.sa This reduction can be promoted by reagents present in the reaction mixture, such as amines (e.g., triethylamine). nih.govkaust.edu.sa

In situ X-ray Absorption Spectroscopy (XAS) has been a powerful tool for elucidating these mechanisms. nih.govnih.gov XAS studies allow for the direct observation of changes in the palladium oxidation state and its coordination environment during the course of the reaction. nih.gov These studies have provided experimental evidence confirming that deactivation is often caused by the reduction of Pd(II) to metallic palladium. nih.govresearchgate.net It was also found that the nature of the substrate can influence the balance between the Pd(II) and Pd(0) species in the used catalyst. nih.govnih.gov

Based on this mechanistic understanding, strategies for catalyst reactivation and for preventing deactivation can be devised. For instance, understanding that deactivation is caused by reduction to Pd(0) points to re-oxidation as a viable reactivation strategy. nih.gov An improved catalytic protocol was developed by suppressing the transformation of Pd(II) into metallic Pd aggregates. This was achieved by adding benzoquinone (BQ) at the start of the reaction to act as an oxidant, thereby preventing the accumulation of Pd(0) and maintaining the catalyst in its active Pd(II) state, which significantly reduced deactivation and improved recycling efficiency. nih.gov

Sensing Principles and Methodologies Utilizing Palladium Ii Octaethylporphine

Principles of Luminescent Quenching-Based Sensing (e.g., Phosphorescence Quenching by Oxygen)

Optical sensors for quantifying oxygen often rely on the phenomenon of luminescence, which encompasses both fluorescence and phosphorescence. nih.gov The underlying principle of sensing with Palladium(II) octaethylporphine is the quenching of its phosphorescence by molecular oxygen. frontierspecialtychemicals.comrsc.org

When PdOEP is excited by a light source, it absorbs energy and transitions to an excited electronic state. While it can relax back to the ground state via fluorescence (a rapid emission of light), it can also undergo a process called intersystem crossing to a long-lived triplet excited state. The subsequent slow emission of light from this triplet state is known as phosphorescence. azosensors.com

Molecular oxygen, in its ground state, is a triplet species and acts as an efficient quencher of the triplet excited state of phosphorescent molecules like PdOEP. nih.gov When an excited PdOEP molecule interacts with an oxygen molecule, the energy from the PdOEP is transferred to the oxygen molecule, promoting it to a reactive singlet state. This process de-excites the PdOEP molecule back to its ground state without the emission of a phosphorescent photon. This phenomenon is known as dynamic quenching. nih.gov

The degree of phosphorescence quenching is directly related to the concentration of oxygen. The relationship between the phosphorescence intensity or lifetime in the absence of oxygen (I₀ or τ₀) and in the presence of oxygen (I or τ) is described by the Stern-Volmer equation:

I₀ / I = 1 + Ksv [O₂]

or

τ₀ / τ = 1 + Ksv [O₂]

Where:

I₀ and I are the phosphorescence intensities in the absence and presence of oxygen, respectively. nih.gov

τ₀ and τ are the phosphorescence lifetimes in the absence and presence of oxygen, respectively.

Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to oxygen. nih.gov

[O₂] is the concentration of oxygen.

By measuring the change in phosphorescence intensity or lifetime, the concentration of oxygen in the surrounding environment can be accurately determined. azosensors.com The phosphorescence lifetime of PdOEP in n-octane Shpolskii matrices at 77 K has been reported to be 1.90 ± 0.04 ms (B15284909). nih.gov

Design of Optical Sensing Platforms (e.g., Thin Films, Nanofibers, Sol-Gel Matrices)

To be utilized in practical sensing applications, this compound is typically incorporated into a solid-state matrix that allows for interaction with the analyte of interest while providing mechanical and chemical stability. The design of these optical sensing platforms is crucial for the performance of the sensor.

Thin Films:

Thin films are a common format for optical sensors. researchgate.net These are typically prepared by dissolving the sensing dye, like PdOEP, and a polymer in a suitable solvent to create a "cocktail". nih.govacs.org This mixture is then coated onto a support material, such as Mylar, and the solvent is evaporated, leaving a thin, solid film. nih.govacs.org Polystyrene and its copolymers are frequently used as the polymer matrix due to their good oxygen permeability and compatibility with the sensing dyes. acs.org The thickness of these films is typically in the micrometer range. nih.govacs.org While effective, thin films can sometimes exhibit limitations in terms of response and recovery times. acs.org

Nanofibers:

Electrospinning is a versatile technique used to produce polymeric nanofibers with high specific surface area and porosity, making them excellent candidates for sensor matrices. nih.gov In this process, a polymer solution containing the sensing molecule is subjected to a high electrical field, which stretches the solution into fine fibers that are collected on a substrate. acs.orgnih.gov

Core-shell nanofibers represent an advanced design where the oxygen-sensitive molecule, such as a palladium porphyrin derivative, is encapsulated within the core of the nanofiber, while the shell is made of a biocompatible polymer like polycaprolactone (B3415563) (PCL). acs.orgosu.edu This structure protects the sensing element and can enhance the sensor's performance. Nanofiber-based sensors have demonstrated significantly faster response times compared to traditional thin films. nih.gov For instance, electrospun polycaprolactone fibers containing an oxygen-sensitive probe showed response times that were 4–10 times faster than previously reported values. nih.gov

Sol-Gel Matrices:

The sol-gel process is a wet-chemical technique used to fabricate inorganic or organic-inorganic hybrid materials. mdpi.com This method allows for the encapsulation of sensing molecules like PdOEP within a porous glass-like or ceramic matrix at room temperature. frontierspecialtychemicals.comresearchgate.net Organically modified silicates (ORMOSILs) are a type of sol-gel material that has been successfully used as a matrix for optical oxygen sensors. researchgate.net Sol-gel based sensors can offer high sensitivity and are suitable for various applications. For example, a sol-gel doped with PdOEP has been used to create a high-performance optical trace oxygen sensor. frontierspecialtychemicals.com The porous nature of the sol-gel matrix facilitates the diffusion of the analyte to the entrapped sensing molecules. researchgate.net

Molecular Recognition and Analyte Interaction Mechanisms

The primary interaction mechanism in PdOEP-based oxygen sensors is the collisional quenching of the porphyrin's triplet excited state by molecular oxygen. This is a physical process rather than a chemical reaction involving the formation of stable covalent bonds. The efficiency of this quenching process depends on several factors, including the diffusion of oxygen into the sensor matrix and the accessibility of the excited PdOEP molecules.

The design of the sensor matrix plays a crucial role in facilitating this interaction. The matrix must be permeable to the analyte, in this case, oxygen, allowing it to diffuse and interact with the embedded PdOEP. The choice of polymer or sol-gel material directly influences the oxygen permeability and, consequently, the sensitivity and response time of the sensor.

In some advanced sensor designs, specific molecular recognition elements can be incorporated to enhance selectivity. However, for oxygen sensing with PdOEP, the inherent properties of the porphyrin and its interaction with oxygen are the dominant sensing mechanism. The interaction is based on energy transfer, where the excited PdOEP returns to its ground state without emitting light, and the oxygen molecule is promoted to a higher energy state.

Advanced Sensing Concepts and Signal Transduction Pathways

Research in the field of optical sensing is continuously exploring advanced concepts to improve sensor performance, including sensitivity, selectivity, and response time.

One advanced concept involves the use of nanostructured materials to increase the surface area available for interaction between the sensing dye and the analyte. For instance, fabricating sensors on highly porous anodic aluminum oxide (AAO) membranes has been shown to dramatically increase the sensor's response. nih.gov A sensor using platinum octaethylporphyrin (a close relative of PdOEP) on an AAO membrane exhibited a significantly higher response compared to conventional sensors. nih.gov

Near-infrared (NIR) activated sensing is another innovative approach. This technique utilizes upconverting nanoparticles incorporated into the sensor matrix. These nanoparticles can be excited by near-infrared light, which has better tissue penetration, and then emit light at a shorter wavelength that can excite the oxygen-sensitive dye. osu.edu This allows for oxygen sensing in biological applications where deeper tissue penetration of the excitation light is required. osu.edu

Signal transduction in these sensors involves the conversion of the chemical information (the concentration of the analyte) into an optical signal. reactome.org The initial stimulus is the absorption of light by the PdOEP molecule. The presence of the analyte (oxygen) modulates the de-excitation pathway, leading to a change in the phosphorescence output. This optical signal (a change in intensity or lifetime) is then detected by a photodetector and converted into an electrical signal, which can be processed and displayed. The entire process, from the initial interaction of the analyte with the sensing molecule to the final output signal, constitutes the signal transduction pathway.

Supramolecular Assemblies and Material Integration of Palladium Ii Octaethylporphine

Self-Assembly Strategies for Ordered Architectures

Metal-driven self-assembly is a powerful method for designing and constructing discrete two- and three-dimensional coordination architectures. nih.gov In the case of palladium(II)-based structures, this often involves the use of suitable metal components with carefully designed organic ligands. nih.gov The self-assembly of Pd(OEP) and related palladium(II) porphyrins can be guided by various intermolecular forces to form well-ordered structures.

One approach involves the use of partially protected palladium(II) components or simple palladium(II) salts that coordinate with bi- or polydentate ligands to form predictable geometries. nih.gov For instance, the reaction of dihydroxy-Sn(IV)-5,15-diphenyl-10,20-di(4-pyridyl)porphyrin with a palladium(II) salt, (C₆H₅CN)₂PdCl₂, leads to the formation of a cyclic tetrameric product as the major component. nih.gov This self-assembly is driven by the cis-isomer structure of the palladium salt. nih.gov

Theoretical studies, such as those employing density functional theory (DFT), have been used to understand the self-assembly of square planar palladium(II) complexes. These studies show that monomers can self-assemble into cyclic dimers through noncovalent interactions, even if such patterns are not observed in their crystal structures. nih.gov Metal-ligand coordination and other noncovalent forces are crucial in directing the formation of these ordered supramolecular architectures. nih.govresearchgate.net

Noncovalent Interactions in Palladium(II) Octaethylporphine Supramolecular Structures (e.g., Exciplexes, Host-Guest Complexes)

Noncovalent interactions are fundamental to the structure and function of supramolecular assemblies, playing a key role in their stability and properties. researchgate.netuni-regensburg.dearxiv.org In systems involving Pd(OEP), interactions such as π-π stacking, hydrogen bonding, and van der Waals forces are prevalent. nih.govresearchgate.net

The formation of host-guest complexes is another important aspect of the supramolecular chemistry of palladium porphyrins. For example, a self-assembled molecular triangle using a neutral palladium complex and 4,7-phenanthroline (B189438) has been shown to act as a heteroditopic receptor, capable of hosting both anions and cations. nih.gov DFT calculations have demonstrated that this triangular structure contains two types of cavities that can accommodate ions and ion pairs, highlighting the potential for creating sophisticated host-guest systems. nih.gov The interplay of these noncovalent forces is crucial for the design of molecular containers and sensors. arxiv.orgnih.gov

Integration into Polymeric Matrices and Composite Materials

The unique properties of Pd(OEP) can be harnessed by incorporating it into polymeric matrices and composite materials. This integration allows for the development of materials with tailored optical and electronic functionalities. For instance, Pd(OEP) has been used as a triplet sensitizer (B1316253) in various applications. frontierspecialtychemicals.com

One common method of integration is doping, where Pd(OEP) is dispersed within a polymer matrix. A sol-gel doped with Pd(OEP) has been utilized as a high-performance optical trace oxygen sensor. frontierspecialtychemicals.com The polymer matrix can significantly influence the properties of the embedded porphyrin. For example, in hybrid films of copper porphine, a polymethylmethacrylate (PMMA) matrix promotes an amorphous structure, while a polystyrene (PS) matrix allows for crystallization of the porphine. mdpi.com This, in turn, affects the optical and electrical properties of the material. mdpi.com

Furthermore, palladium(II) complexes can be directly incorporated into the polymer backbone. Recent research has shown that palladium(II)-catalyzed rearrangements can be used to edit the architecture of polyesters and polyurethanes, transforming branched polymers into their linear counterparts. nih.gov This architectural editing can lead to significant changes in the material's properties, such as solubility and mechanical toughness. nih.gov The synthesis of hybrid metalloporphyrin polymers based on palladium(II) cations and pyridyl-substituted Sn(IV)porphyrins has also been demonstrated, creating oligomeric and polymeric arrays with controlled functional properties. nih.gov

Fabrication of Thin Films and Nanostructures for Optoelectronic Applications

The fabrication of thin films and nanostructures of Pd(OEP) and related palladium compounds is crucial for their application in optoelectronic devices. chemimpex.com Various techniques have been developed to create high-quality films with controlled morphology and thickness.

Thermal evaporation is one method used to produce thin films of palladium(II) phthalocyanine, a related macrocycle. researchgate.net The optical properties of these films, such as their absorption spectra and band gap energies, are highly dependent on the deposition conditions and molecular aggregation. researchgate.net Another innovative technique is aerosol-assisted chemical vapor deposition (AACVD), which allows for the one-step deposition of nanostructured palladium thin films without the need for a reducing agent. google.com This method can produce films with palladium agglomerates composed of smaller nanoparticles. google.com

Direct nanowriting using focused ion beams (like He⁺ and Ne⁺) on spin-coated organometallic thin films is another advanced fabrication method. This technique enables the creation of palladium-rich metallic structures with low electrical resistivity in a single step, offering advantages in speed and simplicity over traditional lithography. rsc.org The resulting nanostructures, with grain sizes in the few-nanometer range, are promising for applications in micro- and nano-lithography. rsc.org Gold-modified palladium thin films, prepared by magnetron sputtering, have also shown enhanced electro-catalytic activity, demonstrating the potential of composite nanostructures. arxiv.org These fabrication strategies are essential for developing next-generation sensors, catalysts, and electronic devices. chemimpex.comgoogle.com

Charge Transport and Energy Transfer in Supramolecular and Solid-State Systems

Understanding charge transport and energy transfer mechanisms in Pd(OEP) assemblies is critical for optimizing their performance in electronic and photonic applications. The arrangement of molecules in supramolecular structures and solid-state materials dictates these fundamental processes.

In dyads composed of palladium porphyrins and fullerenes, efficient triplet-triplet energy transfer can occur. researchgate.net Upon photoexcitation, the palladium porphyrin rapidly undergoes intersystem crossing to its triplet state, which can then transfer its energy to an adjacent fullerene molecule. researchgate.net The efficiency of this process is dependent on the distance and orientation between the donor and acceptor units. In some cases, electron transfer from the triplet state can also occur, leading to long-lived charge-separated states. researchgate.net

The self-assembly of platinum(II) and by extension, palladium(II) complexes with oligothiophene substituents can create ordered supramolecular structures that enhance charge transport. rsc.org The intermolecular interactions, such as Pt-Pt and π-π stacking, influence the inter-chromophoric distance and, consequently, the charge mobility. rsc.org Studies have shown that these organized assemblies exhibit higher charge mobility compared to the individual, non-aggregated molecules, demonstrating that supramolecular organization is a viable strategy for creating efficient semiconducting materials. rsc.org The emergence of metal-metal-to-ligand charge transfer (MMLCT) states in aggregated pincer Pd(II)-isocyanide complexes further highlights the role of intermolecular interactions in defining the electronic properties of these systems. nih.gov

Future Research Directions and Emerging Applications of Palladium Ii Octaethylporphine

Development of Advanced Functional Materials with Tunable Properties

The unique structure of Palladium(II) octaethylporphine, featuring a central palladium ion within a stable, planar porphyrin macrocycle, makes it an excellent building block for advanced functional materials. ontosight.ai Research is increasingly directed towards creating materials where the properties can be precisely tuned for specific applications.

One promising avenue is the development of porous materials for separation, storage, and transport. mdpi.com By linking Pd(II) porphyrin units, researchers can create supramolecular polymers with defined porous structures, such as cylindrical mesopores. mdpi.comresearchgate.net The design of these materials can be controlled by the choice of linking molecules and the coordination chemistry of the palladium center. mdpi.com For instance, hybrid metalloporphyrin polymers have been synthesized using palladium(II) cations to connect pyridyl-substituted porphyrin units, resulting in porous nanostructures. mdpi.comresearchgate.net

Another area of focus is in the field of "smart" materials and sensors. The optical properties of Pd(II)OEP are sensitive to its environment, a characteristic that is exploited in developing chemical sensors. ontosight.aifrontierspecialtychemicals.com For example, materials doped with Pd(II)OEP, such as sol-gels, have been used to create high-performance optical sensors for detecting trace amounts of oxygen based on the quenching of the compound's natural phosphorescence. frontierspecialtychemicals.comresearchgate.net Future work will likely involve incorporating Pd(II)OEP into new types of matrices to enhance sensitivity, selectivity, and response time for a wider range of analytes.

The tunability of these materials stems from the ability to modify the porphyrin ligand or the axial coordination sites of the palladium ion, which can alter the electronic and, consequently, the optical and catalytic properties of the resulting material. ontosight.aiconicet.gov.ar

Exploration of Novel Catalytic Transformations and Selectivity Control

Palladium(II) complexes are renowned for their catalytic prowess in forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net While much of this chemistry has been dominated by simpler palladium salts, the unique electronic environment provided by the porphyrin ligand in Pd(II)OEP offers opportunities for novel catalytic activities and selectivity. ontosight.ainih.gov The palladium center can facilitate key catalytic steps like oxidative addition and reductive elimination. ontosight.aiyoutube.com

Future research is focused on leveraging the Pd(II)OEP framework to catalyze challenging chemical transformations. This includes the development of catalysts with high chemo-, regio-, and stereoselectivity. nih.gov The rigid, planar structure of the porphyrin ligand can provide a well-defined coordination sphere around the palladium atom, influencing the approach of substrates and thereby controlling the selectivity of the reaction. researchgate.net The use of specific ligands, particularly those containing nitrogen or phosphorus donor atoms, has been shown to enhance catalytic reactions, prevent the formation of inactive palladium black, and allow for efficient catalyst re-oxidation, especially under aerobic conditions. nih.govpsu.edu

Emerging areas include visible-light-driven photocatalysis, where the strong absorption properties of the porphyrin ligand can be used to capture light energy and drive chemical reactions. rsc.org Highly luminescent palladium(II) complexes have demonstrated efficiency as catalysts for reductive C-C bond formation and as photosensitizers for cycloaddition reactions under visible light. rsc.org Research into Pd(II)OEP and related porphyrins could unlock new photocatalytic cycles for green and sustainable chemistry.

Enhancing Photophysical Efficiencies for Energy Conversion Technologies

The strong absorption in the visible spectrum and robust phosphorescence make Pd(II)OEP a compelling candidate for various energy conversion technologies, particularly in photovoltaics and photon upconversion. researchgate.netresearchgate.net A major research thrust is to enhance its photophysical efficiencies to improve the performance of these devices.

In the context of solar cells, porphyrins are excellent photosensitizers due to their structural similarity to chlorophyll (B73375) and their ability to absorb light and facilitate energy conversion. researchgate.netresearchgate.net Palladium porphyrins, including derivatives of Pd(II)OEP, have been used as donor materials in bulk heterojunction organic solar cells (BHJ-OSCs). researchgate.net Devices using palladium porphyrin donors have achieved significantly higher power conversion efficiencies (PCEs) compared to their metal-free counterparts, reaching over 8% under standard solar illumination and over 16% under indoor lighting. researchgate.net This improved performance is attributed to more efficient charge collection and transport and suppressed charge recombination. researchgate.net

Another key application is triplet-triplet annihilation photon upconversion (TTA-UC), where low-energy light is converted to higher-energy light. frontierspecialtychemicals.comresearchgate.net Pd(II)OEP acts as an effective triplet sensitizer (B1316253), absorbing a photon and transferring its energy to an acceptor/annihilator molecule. frontierspecialtychemicals.comacs.org Research focuses on maximizing the efficiency of this process (Φuc), which has been shown to increase significantly with enhancements to the sensitizer's phosphorescence quantum yield (Φp) and lifetime (τp). acs.org Future strategies involve optimizing the sensitizer-acceptor pair and the surrounding medium to facilitate more efficient triplet energy transfer. researchgate.netacs.org

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the distinct properties of different material classes. Integrating Pd(II)OEP into inorganic frameworks can lead to synergistic effects, enhancing stability, processability, and functionality. rsc.org

A significant area of research is the encapsulation of Pd(II)OEP within sol-gel matrices. frontierspecialtychemicals.com This method provides a rigid and transparent inorganic host that protects the porphyrin molecule while remaining permeable to small molecules like oxygen, making it ideal for sensing applications. frontierspecialtychemicals.comresearchgate.net An optimized oxygen sensor was developed by doping Pd(II)OEP into a sol-gel matrix, demonstrating high sensitivity. researchgate.net

Another approach involves creating hybrid polymers where Pd(II) porphyrins are chemically linked to inorganic components or other metal centers. mdpi.comresearchgate.net For example, supramolecular polymers have been formed by coordinating the peripheral nitrogen atoms of porphyrins to palladium(II) cations, creating robust, porous nanostructures. mdpi.com These hybrid systems merge the processability and functional versatility of the organic porphyrin with the structural stability of the inorganic linkers. researchgate.net

Future directions will explore the integration of Pd(II)OEP into other inorganic systems, such as mesoporous metal phosphonates and perovskites, to develop materials for catalysis, photovoltaics, and optoelectronics. researchgate.netrsc.org The challenge lies in achieving precise control over the interface between the organic and inorganic components to optimize charge and energy transfer processes. rsc.org

Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

A deeper fundamental understanding of the structure-property relationships in Pd(II)OEP is crucial for rational design and application. Advanced spectroscopic and computational methods are indispensable tools in this pursuit.

Spectroscopic techniques provide critical insights into the electronic structure and excited-state dynamics of the molecule. redalyc.orgresearchgate.net Time-resolved spectroscopy, including femtosecond transient absorption, is used to track the incredibly fast processes of intersystem crossing and energy transfer that are fundamental to Pd(II)OEP's function in photocatalysis and upconversion. rsc.orgmdpi.com High-pressure spectroscopic studies can also reveal information about intermediate states in chemical reactions that are not stable under normal atmospheric conditions. redalyc.org

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a powerful partner to experimental work. mdpi.comnih.govuaeh.edu.mx These methods allow for the calculation of molecular geometries, electronic structures, and absorption/emission spectra. mdpi.comuaeh.edu.mx For example, DFT has been used to optimize the geometry of supramolecular porphyrin polymers and to understand the nature of intramolecular interactions. mdpi.comresearchgate.netuaeh.edu.mx Computational studies can explain why certain palladium complexes are highly luminescent while others are not, by analyzing the character of the excited states and the potential for non-radiative decay pathways. mdpi.com Future research will undoubtedly rely on a close synergy between advanced spectroscopic measurements and high-level theoretical calculations to unravel the complex behaviors of Pd(II)OEP in various environments and to guide the design of next-generation materials. rsc.orgnih.gov

Compound Names

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing PdOEP with high purity, and how can researchers optimize reaction conditions?

  • PdOEP synthesis typically involves metallation of octaethylporphyrin with palladium(II) salts. Key parameters include:

  • Solvent selection (e.g., chloroform/methanol mixtures for solubility and stability).
  • Stoichiometric control to avoid side products like unmetalated porphyrin or dimeric species .
  • Purification methods : Column chromatography (silica gel) or recrystallization to isolate pure PdOEP.
    • Characterization requires UV-Vis spectroscopy (Soret band ~395 nm, Q-bands at 515–580 nm) and NMR (diamagnetic shifts for Pd(II) porphyrins) .

Q. How do researchers validate the photophysical properties of PdOEP, and what instrumental techniques are essential?

  • Luminescence spectroscopy measures triplet-state emission (phosphorescence) with long lifetimes (microsecond range), critical for applications in oxygen sensing or energy transfer studies.
  • Quantum yield determination requires comparative actinometry using reference standards (e.g., PtOEP in toluene) .
  • Temperature-dependent studies (e.g., 77 K to room temperature) clarify intersystem crossing efficiency and aggregation effects .

Advanced Research Questions

Q. What experimental design strategies address discrepancies in reported phosphorescence quantum yields of PdOEP across studies?

  • Variable control : Standardize solvent (e.g., degassed toluene), excitation wavelengths, and detector calibration to minimize measurement errors.
  • Cross-validation : Use multiple techniques (e.g., transient absorption spectroscopy alongside steady-state luminescence) to confirm quantum yields .
  • Data reconciliation : Compare results with computational models (TD-DFT) to identify whether discrepancies arise from experimental conditions or intrinsic material properties .

Q. How can researchers design a study to investigate PdOEP’s role in triplet-triplet annihilation upconversion (TTA-UC) systems?

  • Component selection : Pair PdOEP with an appropriate annihilator (e.g., rubrene) and optimize concentrations to balance energy transfer and annihilation efficiency.
  • Kinetic analysis : Use time-resolved spectroscopy to quantify triplet-state lifetimes and diffusion-mediated energy transfer rates.
  • Threshold intensity determination : Measure the minimum excitation intensity required to observe upconverted emission, accounting for oxygen quenching effects .

Q. What methodologies resolve contradictions in PdOEP’s catalytic activity in cross-coupling reactions?

  • Mechanistic studies : Employ in situ XAFS or EPR to track Pd oxidation states during catalysis.
  • Substrate scope analysis : Systematically vary substrates (e.g., aryl halides) to identify steric/electronic factors influencing reactivity.
  • Control experiments : Rule out homogeneous vs. nanoparticle-mediated pathways by testing for leaching (e.g., hot filtration tests) .

Q. How should researchers approach reproducibility challenges when replicating PdOEP-based sensor performance across laboratories?

  • Protocol standardization : Document solvent purity, degassing procedures, and film deposition methods (e.g., spin-coating vs. drop-casting).
  • Inter-lab collaborations : Share calibration datasets and reference materials to align measurement protocols.
  • Error analysis : Use statistical tools (e.g., ANOVA) to quantify variability in sensor response thresholds .

Methodological Frameworks

Q. What criteria (e.g., FINER/PICO) ensure rigorous formulation of PdOEP-related research questions?

  • FINER : Ensure questions are Feasible (e.g., access to PdOEP synthesis facilities), Novel (e.g., unexplored applications in photodynamic therapy), and Ethical (e.g., safe handling of palladium compounds).
  • PICO : Define Population (e.g., PdOEP in thin films), Intervention (e.g., doping with graphene oxide), Comparison (e.g., PtOEP-based systems), and Outcome (e.g., enhanced photostability) .

Q. How can secondary data analysis resolve gaps in PdOEP literature, and what pitfalls must researchers avoid?

  • Data triangulation : Combine published datasets on PdOEP’s redox potentials, crystallographic data, and computational simulations to identify trends.
  • Pitfalls : Address metadata incompleteness (e.g., missing experimental conditions in older studies) by contacting original authors or consulting supplementary materials .

Data Presentation and Ethics

Q. What are the best practices for presenting spectroscopic and catalytic data in PdOEP studies?

  • Spectra normalization : Include raw and baseline-corrected spectra to demonstrate data integrity.
  • Catalytic turnover numbers : Report averages with standard deviations from triplicate experiments.
  • Ethical compliance : Disclose palladium waste disposal protocols and adherence to institutional safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.